Morpholin-4-yl-[4-(2,4,6-trimethyl-benzenesulfonyl)-piperazin-1-yl]-methanone
Description
The compound Morpholin-4-yl-[4-(2,4,6-trimethyl-benzenesulfonyl)-piperazin-1-yl]-methanone features a piperazine core substituted with a 2,4,6-trimethylbenzenesulfonyl group and a morpholine moiety linked via a methanone bridge. While direct data on this compound is absent in the provided evidence, its structural design aligns with piperazine-methanone derivatives studied for medicinal chemistry applications (e.g., kinase inhibition, receptor modulation) . Key structural elements include:
- Piperazine ring: A versatile scaffold for introducing substituents.
- 2,4,6-Trimethylbenzenesulfonyl group: Enhances steric bulk and hydrophobicity.
Synthetic routes likely involve nucleophilic substitution (e.g., sulfonylation of piperazine) and coupling reactions, analogous to methods for related compounds .
Properties
IUPAC Name |
morpholin-4-yl-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-14-12-15(2)17(16(3)13-14)26(23,24)21-6-4-19(5-7-21)18(22)20-8-10-25-11-9-20/h12-13H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVMWDVOCKURNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)N3CCOCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies and Reaction Design
The target compound features a piperazine core modified at one nitrogen by a 2,4,6-trimethylbenzenesulfonyl group and at the other by a morpholine-4-carbonyl moiety. Synthesis typically proceeds via two sequential steps:
- Sulfonylation of Piperazine : Introducing the 2,4,6-trimethylbenzenesulfonyl group to piperazine.
- Methanone Bridge Formation : Coupling the sulfonylated piperazine with morpholine-4-carbonyl chloride or its equivalent.
Alternative routes employ coupling reagents for direct amide bond formation.
Detailed Preparation Methods
Method 1: Sequential Sulfonylation and Acylation
Step 1: Synthesis of 4-(2,4,6-Trimethylbenzenesulfonyl)piperazine
Piperazine reacts with 2,4,6-trimethylbenzenesulfonyl chloride in dichloromethane (DCM) under basic conditions:
- Reagents : Piperazine (1.0 equiv), 2,4,6-trimethylbenzenesulfonyl chloride (1.1 equiv), triethylamine (2.0 equiv).
- Conditions : Stirred at 25°C for 2–4 hours.
- Workup : Aqueous washes, DCM extraction, and drying over anhydrous MgSO₄ yield the sulfonylated intermediate as a white solid.
Table 1 : Optimization of Sulfonylation Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DCM | Maximizes solubility |
| Base | Triethylamine | Neutralizes HCl |
| Reaction Time | 3 hours | 95% conversion |
Step 2: Coupling with Morpholine-4-Carbonyl Chloride
The sulfonylated piperazine reacts with morpholine-4-carbonyl chloride in DMF:
- Reagents : 4-(2,4,6-Trimethylbenzenesulfonyl)piperazine (1.0 equiv), morpholine-4-carbonyl chloride (1.2 equiv), DIPEA (3.0 equiv).
- Conditions : 0°C to room temperature, 12–16 hours.
- Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol afford the target compound.
Key Insight : Excess morpholine-4-carbonyl chloride ensures complete acylation, while DIPEA scavenges HCl, preventing side reactions.
Method 2: One-Pot Coupling Using HBTU
This approach bypasses isolated intermediates by employing a coupling reagent:
- Reagents : Morpholine-4-carboxylic acid (1.0 equiv), 4-(2,4,6-trimethylbenzenesulfonyl)piperazine (1.0 equiv), HBTU (1.1 equiv), DIPEA (3.0 equiv).
- Conditions : DMF solvent, 0°C to room temperature, 18 hours.
- Yield : 78–82% after column chromatography (silica gel, ethyl acetate/hexane).
Advantages :
- Eliminates handling of corrosive acyl chlorides.
- Suitable for acid-sensitive substrates.
Method 3: Solid-Phase Synthesis
Adapted from peptide chemistry, this method uses resin-bound piperazine:
- Resin Functionalization : Wang resin is loaded with Fmoc-piperazine.
- Sulfonylation : On-resin reaction with 2,4,6-trimethylbenzenesulfonyl chloride.
- Acylation : Morpholine-4-carboxylic acid activated with HATU.
- Cleavage : TFA/DCM (1:1) releases the target compound.
Table 2 : Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| 1 | 70 | 98 | High |
| 2 | 80 | 95 | Moderate |
| 3 | 65 | 90 | Low |
Mechanistic Considerations
Challenges and Mitigation
- Byproduct Formation : Over-sulfonylation can occur if stoichiometry exceeds 1:1. Solution: Slow addition of sulfonyl chloride at 0°C.
- Low Solubility : The sulfonylated intermediate precipitates prematurely. Solution: Use polar aprotic solvents like DMF.
- Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively separates unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Morpholin-4-yl-[4-(2,4,6-trimethyl-benzenesulfonyl)-piperazin-1-yl]-methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Chemistry
In chemistry, Morpholin-4-yl-[4-(2,4,6-trimethyl-benzenesulfonyl)-piperazin-1-yl]-methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biological targets, making it useful for investigating cellular pathways and mechanisms .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of Morpholin-4-yl-[4-(2,4,6-trimethyl-benzenesulfonyl)-piperazin-1-yl]-methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Piperazine-Methanone Derivatives with Varied Sulfonyl Groups
The sulfonyl group significantly influences physicochemical and biological properties. Key comparisons:
| Compound Name/ID | Sulfonyl Substituent | Key Features | Reference |
|---|---|---|---|
| Target Compound | 2,4,6-Trimethylbenzene | High steric bulk; lipophilic | - |
| 4-(4-Chlorobenzenesulfonyl)piperazine | 4-Chlorobenzene | Electron-withdrawing; moderate hydrophobicity | |
| Compound 21 () | 4-(Trifluoromethyl)phenyl | Strong electron-withdrawing; enhanced stability | |
| [4-(4-Aminophenyl)piperazin-1-yl] (furan-2-yl) methanone (7) | None (furan-2-yl methanone) | Polar furan group; reduced steric hindrance |
Key Findings :
Morpholine-Containing Analogues
Morpholine is a common solubility-enhancing moiety. Comparisons include:
Key Findings :
- Methanone-linked morpholine (target compound) balances solubility and rigidity, whereas propoxy-linked morpholine (3o/3p) increases conformational flexibility .
- Morpholine in acetophenone derivatives () enhances crystallinity (mp 96–98°C) .
Key Findings :
Physicochemical Properties
Available data from evidence:
Key Findings :
- Trimethylbenzenesulfonyl may reduce solubility compared to morpholinoacetophenone .
- Decomposition near 100°C (3o/3p) suggests thermal instability in benzimidazoles .
Biological Activity
Morpholin-4-yl-[4-(2,4,6-trimethyl-benzenesulfonyl)-piperazin-1-yl]-methanone (CAS No. 701968-54-9) is a complex organic compound notable for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Compound Overview
The compound features a morpholine ring, a piperazine ring, and a benzenesulfonyl group. Its structure allows for diverse interactions with biological targets, making it a candidate for drug discovery and therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity and influence various biochemical pathways.
Pharmacological Properties
Research indicates that morpholine derivatives, including this compound, exhibit various pharmacological activities:
- CNS Activity : Morpholine derivatives have been shown to affect the central nervous system (CNS), particularly in modulating receptors involved in mood disorders and pain management . They may also inhibit enzymes linked to neurodegenerative diseases and CNS tumors.
- Enzyme Inhibition : The compound has potential as an inhibitor for enzymes such as BACE-1, which is relevant in Alzheimer's disease treatment. Studies indicate that morpholine moieties enhance binding to the active sites of these enzymes, facilitating inhibition .
Case Studies
Several studies highlight the biological effects of morpholine derivatives:
- Neurodegenerative Diseases : A study demonstrated that morpholine-based compounds could effectively penetrate the blood-brain barrier (BBB) and inhibit BACE-1 activity in vitro. The structural characteristics of these compounds were crucial for their activity against amyloid precursor protein cleavage .
- Cancer Research : Another investigation focused on the interaction of morpholine derivatives with sigma receptors and their potential to inhibit tumor growth. The binding affinity of these compounds was analyzed using molecular docking techniques, revealing significant interactions with key residues in the target proteins .
Comparative Analysis
To understand the unique properties of this compound compared to similar compounds, a comparison table is provided below:
| Compound Name | Structure Features | Biological Activity | Key Findings |
|---|---|---|---|
| Morpholin-4-yl-N-(2,4,6-trimethyl-phenyl)-acetamide | Morpholine + Acetamide | Moderate CNS activity | Modulates mood-related receptors |
| Morpholine | Single morpholine ring | Limited biological activity | Precursor for complex molecules |
| Piperazine | Single piperazine ring | Various pharmacological effects | Commonly used in pharmaceuticals |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
